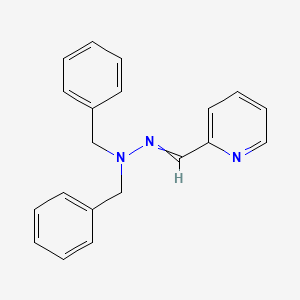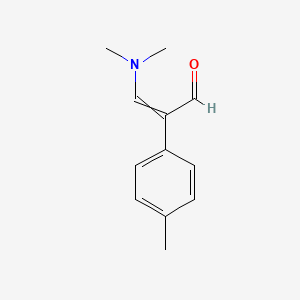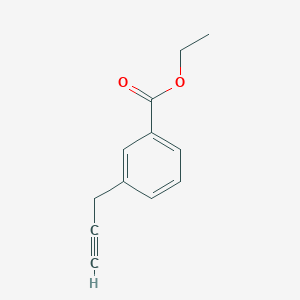
Ethyl 3-(prop-2-yn-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(prop-2-yn-1-yl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and propargyl alcohol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with an ethyl ester group and a prop-2-yn-1-yl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(prop-2-yn-1-yl)benzoate typically involves the esterification of benzoic acid with propargyl alcohol. One common method involves the use of benzoyl chloride and propargyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(prop-2-yn-1-yl)benzoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(prop-2-yn-1-yl)benzoate involves its interaction with various molecular targets. The propargyl group can act as a reactive site for further chemical modifications. The ester group can undergo hydrolysis to release benzoic acid and propargyl alcohol, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl benzoate: Similar structure but lacks the ethyl group.
Propargyl benzoate: Another name for prop-2-yn-1-yl benzoate.
Ethyl benzoate: Lacks the propargyl group.
Uniqueness
Ethyl 3-(prop-2-yn-1-yl)benzoate is unique due to the presence of both the ethyl ester and propargyl groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 3-prop-2-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h1,5,7-9H,4,6H2,2H3 |
Clé InChI |
MHJOVPINTRFVDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


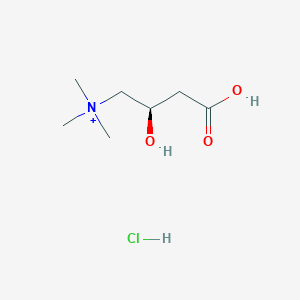
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
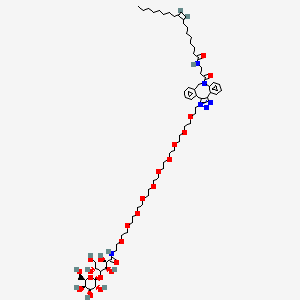
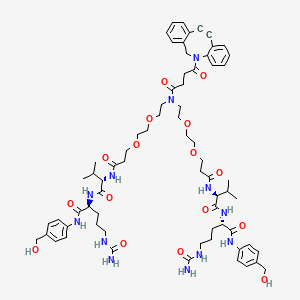
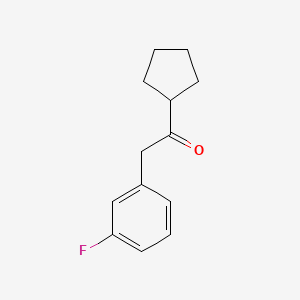
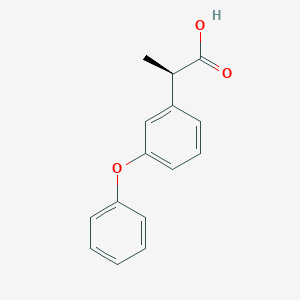
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
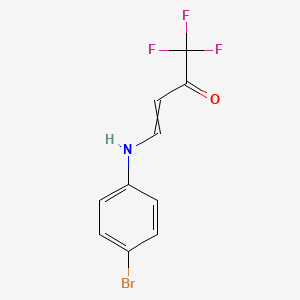

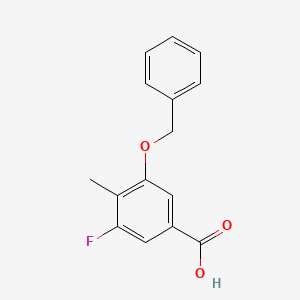
![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
